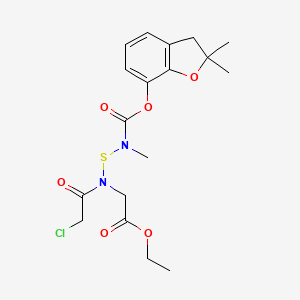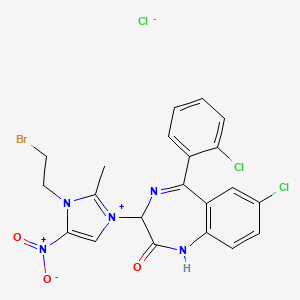
1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride is a complex organic compound that features a combination of imidazolium and benzodiazepine structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazolium ring, the introduction of the bromoethyl group, and the coupling with the benzodiazepine moiety. Typical reaction conditions may include:
Imidazolium ring formation: This can be achieved through the reaction of imidazole with an alkyl halide under basic conditions.
Bromoethyl group introduction: This step may involve the reaction of an imidazolium salt with 2-bromoethanol or a similar reagent.
Coupling with benzodiazepine: The benzodiazepine moiety can be synthesized separately and then coupled with the imidazolium derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromoethyl group could yield a variety of substituted imidazolium salts.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The imidazolium ring may interact with nucleic acids or proteins, while the benzodiazepine moiety may bind to specific receptors in the central nervous system, modulating their activity.
相似化合物的比较
Similar Compounds
1H-Imidazolium, 1-(2-bromoethyl)-3-(2-methyl-5-nitro-, chloride): Similar structure but lacks the benzodiazepine moiety.
1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-, chloride: Similar structure but lacks the nitro group.
Uniqueness
The uniqueness of the compound lies in its combination of imidazolium and benzodiazepine structures, which may confer unique chemical and biological properties not found in other compounds.
属性
CAS 编号 |
52995-65-0 |
|---|---|
分子式 |
C21H17BrCl3N5O3 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
3-[3-(2-bromoethyl)-2-methyl-4-nitroimidazol-1-ium-1-yl]-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one;chloride |
InChI |
InChI=1S/C21H16BrCl2N5O3.ClH/c1-12-27(9-8-22)18(29(31)32)11-28(12)20-21(30)25-17-7-6-13(23)10-15(17)19(26-20)14-4-2-3-5-16(14)24;/h2-7,10-11,20H,8-9H2,1H3;1H |
InChI 键 |
ZVURRMYWEWSKFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C=C(N1CCBr)[N+](=O)[O-])C2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)

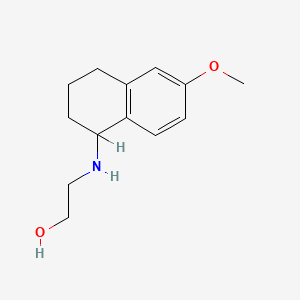
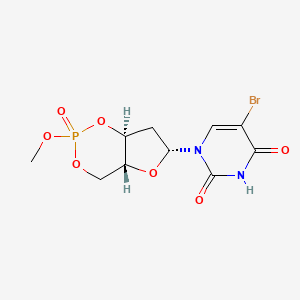
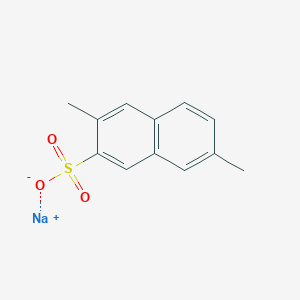
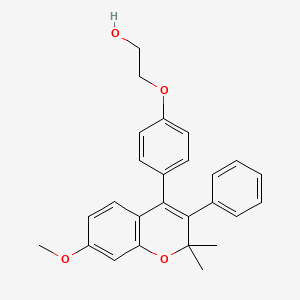
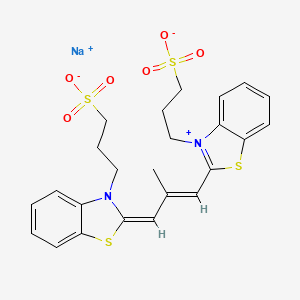
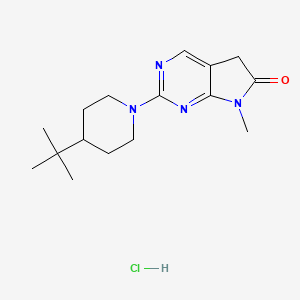
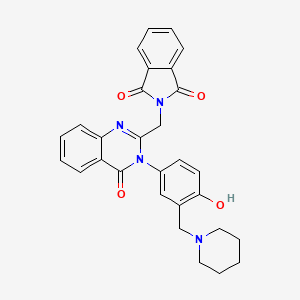
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)


![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
